
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, also known as MITD, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MITD is a heterocyclic compound that contains an isoindole ring system, which is a common motif in many biologically active compounds.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has also been shown to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and preventing cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione. One area of interest is the development of new derivatives of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione with improved anticancer activity and selectivity. Another area of research is the investigation of the mechanism of action of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, which could provide insights into its potential therapeutic applications. Additionally, 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione could be used as a building block for the synthesis of new materials with unique properties, such as semiconductors or conductive polymers.
Métodos De Síntesis
The synthesis of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione involves the condensation of 2,3-dimethyl-1,4-quinone with aniline in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. It has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has also been investigated as a potential inhibitor of protein-protein interactions, which play a critical role in many biological processes.
Propiedades
Número CAS |
7530-28-1 |
|---|---|
Nombre del producto |
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C9H11NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2,6-7H,3-4H2,1H3,(H,10,11,12) |
Clave InChI |
XMGHVGSVJSKEOA-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1)C(=O)NC2=O |
SMILES canónico |
CC1=CCC2C(C1)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B3429513.png)
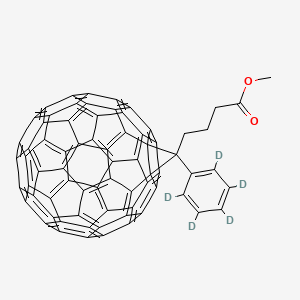
![5-(Chloromethyl)-2-[4-(propan-2-yl)phenyl]-1,3-thiazole](/img/structure/B3429518.png)
![2-{[5-(2-methylfuran-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3429534.png)
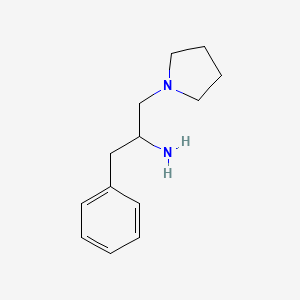

![4-(4-fluorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3429552.png)
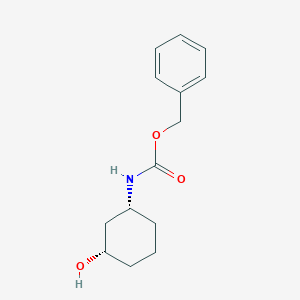
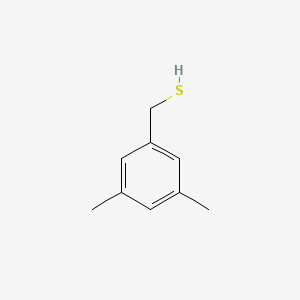
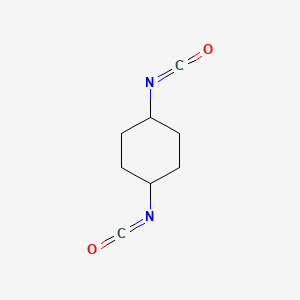


![11-Piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B3429604.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)